N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxybenzo[d]thiazolyl group, a methylthio group, and a pyridin-2-ylmethyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of an appropriate o-aminothiophenol derivative with a methoxy-substituted benzaldehyde under acidic conditions.
Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the benzene ring with a methylthio group, often using methylthiolating agents like methyl iodide in the presence of a base.
Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the benzamide nitrogen attacks a pyridin-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another benzotriazole derivative with UV-absorbing properties.
Uniqueness
N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is unique due to its combination of a benzo[d]thiazole ring, a methylthio group, and a pyridin-2-ylmethyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-27-17-8-11-20-19(13-17)24-22(29-20)25(14-16-5-3-4-12-23-16)21(26)15-6-9-18(28-2)10-7-15/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZBNZXNOORTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.